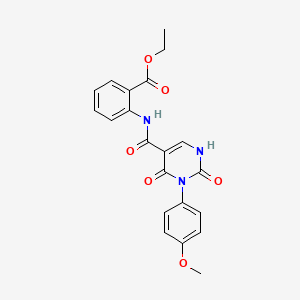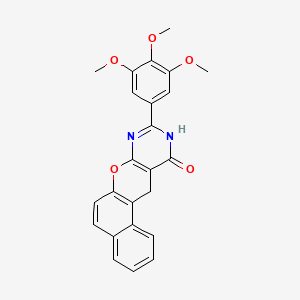![molecular formula C17H17N3O3 B14977248 N-cyclopentyl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14977248.png)
N-cyclopentyl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopentyl group, a benzofuro[3,2-d]pyrimidine core, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transformation route from shikimic acid to methyl 3-dehydroshikimate and then to methyl 2-amino-3-cyanobenzofuran-5-carboxylate can be used to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines . This method is notable for being transition metal-free and yielding products in high efficiency (63%–90%).
Analyse Des Réactions Chimiques
N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired transformation. For example, Suzuki–Miyaura coupling is a widely applied reaction for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Applications De Recherche Scientifique
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Benzofuro[3,2-d]pyrimidines, including N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, have been studied for their inhibitory effects on enzymes such as purine nucleoside phosphorylase (PNP) . These inhibitors are being explored as potential immunosuppressive agents for treating autoimmune diseases. Additionally, these compounds have shown selective cytotoxicity towards certain cancer cell lines, making them promising candidates for anticancer drug development .
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, benzofuro[2,3-d]pyrimidine-4-amines have been identified as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase . These compounds inhibit the kinase activity of EGFR, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where EGFR inhibitors are used to target tumor cells.
Comparaison Avec Des Composés Similaires
N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can be compared with other similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and biological activities. For example, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown potent antitubercular activity and low cytotoxicity . The unique structural features and biological activities of N-cyclopentyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H17N3O3 |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H17N3O3/c21-14(19-11-5-1-2-6-11)9-20-10-18-15-12-7-3-4-8-13(12)23-16(15)17(20)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,19,21) |
Clé InChI |
SAWVJOHMKFEFKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B14977170.png)
![1-(3,4-dimethoxyphenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14977180.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B14977184.png)
![2-(4-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B14977190.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14977192.png)

![3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one](/img/structure/B14977198.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14977203.png)
![2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14977209.png)
![2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B14977215.png)
![6-(3-Ethoxy-2-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14977219.png)
![5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B14977224.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14977244.png)
